molecular formula C14H21N7O3 B5555316 ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B5555316
M. Wt: 335.36 g/mol
InChI Key: YLXKFOCSZSYLGD-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound with unique structural attributes, allowing for various scientific and industrial applications. Its chemical structure includes a triazole ring, a triazine ring, and an ester functional group.

Preparation Methods

The preparation of this compound typically involves multistep organic synthesis:

  • Synthetic Routes

    • Starting materials such as ethyl triazole-4-carboxylate and substituted triazine derivatives undergo condensation reactions.

    • Reaction conditions often include the use of strong acids or bases to facilitate esterification and triazole formation.

  • Industrial Production Methods

    • Large-scale production may involve the use of automated synthesizers and stringent quality controls to ensure purity and yield.

    • Common industrial reagents include diethylamine, methoxy compounds, and various catalysts.

Chemical Reactions Analysis

This compound exhibits reactivity typical of triazoles and triazines:

  • Types of Reactions

    • Oxidation: : It can undergo oxidation reactions with agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    • Reduction: : It can be reduced using reagents such as lithium aluminum hydride, yielding corresponding amines or alcohols.

    • Substitution: : Nucleophilic substitution can occur at the triazine ring, especially under basic conditions.

  • Common Reagents and Conditions

    • Oxidants like KMnO4.

    • Reducing agents such as LiAlH4.

    • Basic conditions often involve NaOH or KOH.

  • Major Products

    • Oxidation produces carboxylic acids.

    • Reduction yields alcohols or amines.

    • Substitution leads to variously substituted triazole derivatives.

Scientific Research Applications

This compound is versatile in several fields:

  • Chemistry: : Used in organic synthesis as a building block for more complex molecules.

  • Biology: : Investigated for potential bioactivity and interactions with biological macromolecules.

  • Medicine: : Explored for potential therapeutic properties, possibly as an antimicrobial or anticancer agent.

  • Industry: : Employed in the manufacturing of advanced materials, including polymers and coatings.

Mechanism of Action

The compound’s mechanism of action largely depends on its interaction with specific molecular targets:

  • Molecular Targets: : It can interact with enzymes, receptors, or DNA, depending on its intended application.

  • Pathways Involved: : The pathways can include inhibition of enzyme activity, binding to nucleic acids, or disruption of cell membrane integrity.

Comparison with Similar Compounds

This compound is distinct due to its specific functional groups and structural features:

  • Similar Compounds

    • Ethyl 1H-1,2,3-triazole-4-carboxylate.

    • 4-(diethylamino)-6-methoxy-1,3,5-triazine derivatives.

  • Uniqueness

Anything more specific you're curious about with this compound?

Properties

IUPAC Name

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O3/c1-6-20(7-2)12-15-13(17-14(16-12)23-5)21-9(4)10(18-19-21)11(22)24-8-3/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXKFOCSZSYLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)OCC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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